molecular formula C7H3IN4 B2710845 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1638764-68-7

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2710845
CAS No.: 1638764-68-7
M. Wt: 270.033
InChI Key: FGLFOYGIWBCTKW-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and a cyano group at the 5-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and cyano groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazoles with aryl methyl ketones and malononitrile in the presence of iodine can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways and processes. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s interaction with these molecular targets can lead to the modulation of downstream signaling pathways, ultimately affecting cell behavior and function .

Comparison with Similar Compounds

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLFOYGIWBCTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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